molecular formula C11H9NO3 B13815403 2-(2-Methylindolizin-3-yl)-2-oxoacetic acid

2-(2-Methylindolizin-3-yl)-2-oxoacetic acid

Cat. No.: B13815403
M. Wt: 203.19 g/mol
InChI Key: CCPXKHHOEGGLHV-UHFFFAOYSA-N
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Description

2-(2-Methylindolizin-3-yl)-2-oxoacetic acid is a heterocyclic compound featuring an indolizine core substituted with a methyl group at position 2 and an oxoacetic acid moiety at position 3. Indolizine derivatives are known for their aromatic stability and biological relevance, while the oxoacetic acid group introduces acidic and reactive properties. The methyl group likely enhances lipophilicity, while the oxoacetic acid enables hydrogen bonding and salt formation, influencing solubility and reactivity .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(2-methylindolizin-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C11H9NO3/c1-7-6-8-4-2-3-5-12(8)9(7)10(13)11(14)15/h2-6H,1H3,(H,14,15)

InChI Key

CCPXKHHOEGGLHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylindolizin-3-yl)-2-oxoacetic acid typically involves the cyclization of N-phenacylpyridinium salts with dipolarophiles. This reaction is facilitated by the presence of an oxidant and a base, leading to the formation of the indolizine skeleton . The reaction conditions often include the use of electron-deficient alkenes and oxidants such as TEMPO or potassium dichromate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclization reactions. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylindolizin-3-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like TEMPO and potassium dichromate for oxidation reactions . Bases are often used to facilitate cyclization and other reactions.

Major Products Formed

The major products formed from these reactions include various indolizine derivatives, which can have different functional groups attached to the indolizine core .

Scientific Research Applications

2-(2-Methylindolizin-3-yl)-2-oxoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylindolizin-3-yl)-2-oxoacetic acid involves its interaction with molecular targets and pathways in biological systems

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

The following compounds share structural motifs with 2-(2-Methylindolizin-3-yl)-2-oxoacetic acid, enabling comparative analysis:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(2-Oxoindolin-3-yl)acetic acid Indoline Oxoacetic acid at C3 C₁₀H₉NO₃ 191.18 Bioactive scaffold for CNS drugs
2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid Naphthalene Methoxy at C6, oxoacetic acid C₁₃H₁₀O₄ 242.22 Enhanced aromaticity, photostability
2-(3-Fluorophenyl)-2-oxoacetic acid Phenyl Fluorine at C3, oxoacetic acid C₈H₅FO₃ 168.12 Electrophilic reactivity, toxicity
2-(4-Ethylphenyl)-2-oxoacetic acid Phenyl Ethyl at C4, oxoacetic acid C₁₀H₁₀O₃ 178.18 Lipophilic, used in organic synthesis
2-(Methylamino)-2-oxoacetic acid Aliphatic chain Methylamino, oxoacetic acid C₃H₅NO₃ 119.08 Zwitterionic properties, peptide mimic

Key Observations :

  • Aromatic vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine in 2-(3-Fluorophenyl)-2-oxoacetic acid) increase electrophilicity, while electron-donating groups (e.g., methoxy) improve solubility .
  • Bioactivity: Indoline derivatives like 2-(2-Oxoindolin-3-yl)acetic acid demonstrate nootropic activity, suggesting CNS applications for indolizine analogs .

Physicochemical Properties

Property This compound (Predicted) 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid 2-(3-Fluorophenyl)-2-oxoacetic acid
Solubility (Water) Low (due to aromatic core) Moderate (methoxy enhances polarity) Low (fluorine reduces polarity)
pKa ~3.0 (oxoacetic acid) ~2.8 ~2.5
Melting Point 180–200°C 210–215°C 150–155°C
LogP ~1.5 ~2.0 ~1.2

Notes:

  • The methoxy group in 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid improves water solubility compared to purely aromatic analogs .
  • Fluorinated derivatives like 2-(3-Fluorophenyl)-2-oxoacetic acid exhibit higher acidity (lower pKa) due to electron-withdrawing effects .

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